molecular formula C9H11ClO2S B1586382 2-m-Tolyl-ethanesulfonyl chloride CAS No. 728919-63-9

2-m-Tolyl-ethanesulfonyl chloride

Cat. No. B1586382
M. Wt: 218.7 g/mol
InChI Key: XZSJPDHSGCVMSM-UHFFFAOYSA-N
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Description

“2-m-Tolyl-ethanesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-m-Tolyl-ethanesulfonyl chloride” is represented by the formula C9H11ClO2S .


Physical And Chemical Properties Analysis

“2-m-Tolyl-ethanesulfonyl chloride” is a liquid with a predicted boiling point of 312.8 °C at 760 mmHg and a predicted density of 1.3 g/mL .

Scientific Research Applications

Application in Proteomics Research

  • Summary of the Application : 2-m-Tolyl-ethanesulfonyl chloride is used as a biochemical in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.

I also found a related compound, Poly ( [2- (methacryloyloxy)ethyl]trimethyl ammonium chloride) (METAC), which has been evaluated for its bactericidal and fungicidal activities .

Application in Antimicrobial Research

  • Summary of the Application : Poly (METAC) and its gels have been prepared and evaluated for their bactericidal and fungicidal activities . The antimicrobial properties of poly (METAC) were tested against various bacteria and fungi .
  • Methods of Application : The bactericidal and fungicidal activities were evaluated by determining minimum inhibitory concentrations (MICs), UV–Vis spectroscopy, and fluorescence and confocal microscopies .
  • Results or Outcomes : The MICs were found to be 123 (MSSA), 123 (MRSA), 123 ( P. aeruginosa ), 370 ( E. coli ), 123 ( B. subtilis ), 370 ( C. albicans ), and 370 μg/mL ( Sa. cerevisiae ), as determined by broth dilution .

Safety And Hazards

“2-m-Tolyl-ethanesulfonyl chloride” is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(3-methylphenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSJPDHSGCVMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375279
Record name 2-m-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-m-Tolyl-ethanesulfonyl chloride

CAS RN

728919-63-9
Record name 2-m-Tolyl-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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